Bis(o-tolyl) peroxide

Description

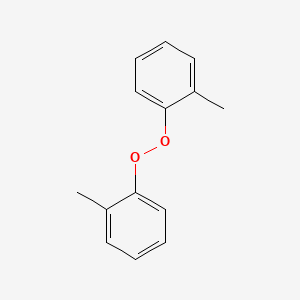

Bis(o-tolyl) peroxide is an organic peroxide characterized by two o-tolyl (ortho-methylphenyl) groups connected via a peroxide (–O–O–) bond. The o-tolyl substituents likely influence its stability and reactivity through steric and electronic effects, as seen in analogous compounds .

Properties

CAS No. |

35112-60-8 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-methyl-2-(2-methylphenyl)peroxybenzene |

InChI |

InChI=1S/C14H14O2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 |

InChI Key |

FFHGJCBXRQUCED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OOC2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(o-tolyl) peroxide can be synthesized through the oxidation of o-tolyl compounds. One common method involves the reaction of o-tolyl magnesium bromide with hydrogen peroxide in the presence of a catalyst. The reaction typically takes place in an organic solvent such as ether or tetrahydrofuran (THF) at low temperatures to prevent decomposition of the peroxide bond.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the risk of hazardous side reactions.

Chemical Reactions Analysis

Types of Reactions: Bis(o-tolyl) peroxide undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to other substrates.

Reduction: Under certain conditions, it can be reduced to form o-tolyl alcohols.

Substitution: The peroxide bond can be cleaved, leading to substitution reactions where the o-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and organic peroxides. The reactions are typically carried out at low temperatures to maintain the stability of the peroxide bond.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Substitution: Catalysts such as transition metal complexes can facilitate the cleavage of the peroxide bond, allowing for substitution reactions.

Major Products:

Oxidation: o-Tolyl alcohols and ketones.

Reduction: o-Tolyl alcohols.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry: Bis(o-tolyl) peroxide is widely used as an initiator in polymerization reactions, particularly in the production of polystyrene and other vinyl polymers. Its ability to generate free radicals makes it an effective catalyst for initiating chain reactions in polymer synthesis.

Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of oxidative stress on cells. It helps in understanding the mechanisms of cell damage and the role of antioxidants in protecting cells from oxidative damage.

Industry: In the industrial sector, this compound is used as a curing agent for resins and as a cross-linking agent in the production of rubber and plastics. Its ability to initiate polymerization reactions makes it valuable in the manufacturing of various polymer-based materials.

Mechanism of Action

The mechanism of action of bis(o-tolyl) peroxide involves the cleavage of the peroxide bond to form two o-tolyl radicals. These radicals can then interact with other molecules, initiating a chain reaction. In polymerization reactions, the radicals react with monomers to form polymer chains. In biological systems, the radicals can cause oxidative damage to cellular components, leading to cell death or dysfunction.

Comparison with Similar Compounds

Structural and Stability Comparisons

a. Bis(o-tolyl) Peroxide vs. Diacyl Peroxides (e.g., Benzoyl Peroxide)

- Structure : Benzoyl peroxide (dibenzoyl peroxide) is a diacyl peroxide with two benzoyl (C₆H₅CO–) groups, whereas this compound is a dialkyl/aryl peroxide with ortho-methylphenyl groups.

- Stability and Decomposition: Diacyl peroxides (e.g., benzoyl peroxide) exhibit higher decomposition rate constants (kd) and shorter half-lives (t1/2) compared to certain dialkyl peroxides. This is attributed to the greater stability of the acyloxy radicals (RfC(=O)O•) formed during homolytic cleavage . Dialkyl peroxides, such as perfluoroallyl peroxide, produce less stable alkyl radicals (e.g., CF₂=CFCF₂O•), leading to slower decomposition (lower kd, longer t1/2) .

b. This compound vs. tert-Butyl Hydroperoxide

- Structure : tert-Butyl hydroperoxide (TBHP) is a hydroperoxide (R–O–O–H), whereas this compound lacks the hydroperoxide proton.

- Reactivity : TBHP is widely used in oxidation reactions (e.g., antimony compound oxidation, as in ). This compound, with its fully substituted peroxide bond, is likely less reactive in proton-mediated processes but may act as a radical initiator in polymerization or cross-linking .

Regulatory and Industrial Status

- Benzoyl Peroxide : Listed in multiple regulatory frameworks (e.g., U.S. EPA High Production Volume Chemicals, Australian NICNAS) and subject to workplace exposure standards (e.g., NIOSH recommendations for air monitoring and medical surveillance) .

- It may fall under general organic peroxide guidelines, requiring hazard communication and engineering controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.